molecular formula C18H13N3O3S B2625333 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid CAS No. 610278-84-7

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B2625333
CAS No.: 610278-84-7
M. Wt: 351.38
InChI Key: LUNIEUWHBUIFNH-UHFFFAOYSA-N
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Description

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid: is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system fused to a pyrrole ring, which is further substituted with an amino group and a carboxylic acid moiety. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and environmental impact. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

  • Oxidation: : Formation of 4-[5-nitro-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid.

  • Reduction: : Formation of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid.

  • Substitution: : Formation of various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

This compound has found applications in various scientific research fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

  • Industry: : It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other benzothiazole derivatives. Some similar compounds include:

  • 1,3-Benzothiazole: : A simpler benzothiazole derivative without the pyrrole ring.

  • 4-Amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione: : A structurally related compound with a phenyl group instead of the pyrrole ring.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-3-1-2-4-14(12)25-17)13(22)9-21(16)11-7-5-10(6-8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJDZBDSQYVIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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